molecular formula C11H14F2N2 B1434980 2-(3,3-Difluoropiperidin-1-yl)aniline CAS No. 1892710-21-2

2-(3,3-Difluoropiperidin-1-yl)aniline

Cat. No.: B1434980
CAS No.: 1892710-21-2
M. Wt: 212.24 g/mol
InChI Key: KUPPAPXIMYUBPU-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-1-yl)aniline is a chemical compound with the molecular formula C11H14F2N2 and a molecular weight of 212.24 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F2N2/c12-11(13)6-3-7-15(8-11)10-5-2-1-4-9(10)14/h1-2,4-5H,3,6-8,14H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 212.24 g/mol . The InChI code provides information about its molecular structure .

Scientific Research Applications

Photophysics and Electroluminescence

One study focused on the synthesis and structure of N,N-di(6-phenylpyridin-2-yl)aniline derivatives, which are used to produce tetradentate bis-cyclometalated platinum(II) complexes. These complexes exhibit properties useful in photophysics and electroluminescence applications, such as OLED devices (Vezzu et al., 2010).

Fluorescent Chemosensors

Another study developed chemosensors based on 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives. These chemosensors, with high selectivity and sensitivity, are capable of imaging intracellular aluminum ions in living cells, indicating their potential in biological imaging and diagnostic applications (Shree et al., 2019).

Antitumor Activity

Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has shown potential for antitumor applications. The structural characterization and in vitro antitumor activity assessments of these compounds have been studied, revealing their medical application potential (Maftei et al., 2016).

Synthesis of 3,3-Difluoro-2-Oxindoles

A study on the copper/B2pin2-catalyzed synthesis of 3,3-difluoro-2-oxindole derivatives through difluoroacetylation of aniline shows potential in the development of medicinal compounds. This methodology offers a more efficient synthesis pathway for compounds used in pharmaceutical research (Ke & Song, 2017).

Development of Molecular Materials

Research has also been conducted on the synthesis of novel polymer-based aniline derivatives for potential application in dye-sensitized solar cells, highlighting their role in renewable energy technologies (Shahhosseini et al., 2016).

Emitting Amorphous Molecular Materials

Aniline derivatives have been used to design novel classes of color-tunable emitting amorphous molecular materials. These materials show promise in organic electroluminescent (EL) devices for emitting multicolor light, including white light (Doi et al., 2003).

Future Directions

Piperidine-containing compounds, such as 2-(3,3-Difluoropiperidin-1-yl)aniline, are one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field and potential for future developments.

Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)6-3-7-15(8-11)10-5-2-1-4-9(10)14/h1-2,4-5H,3,6-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPPAPXIMYUBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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